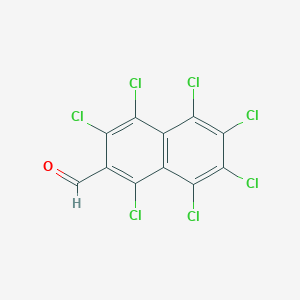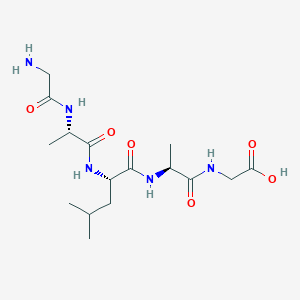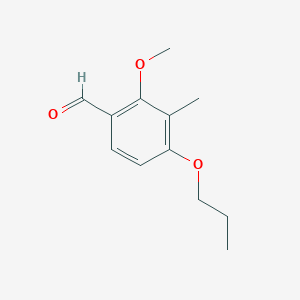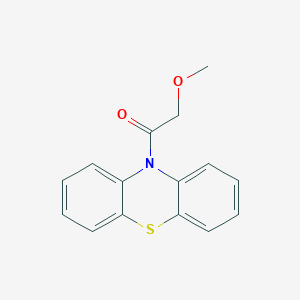![molecular formula C11H15N3O B12539838 Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- CAS No. 652154-38-6](/img/structure/B12539838.png)
Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is a complex organic compound with a unique structure that includes both urea and imine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- typically involves the reaction of N,N’-dimethylurea with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as indium triflate, which facilitates the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar structure but with phenyl groups instead of the benzyl group.
Urea, N,N’-dimethyl-: A simpler compound with only dimethyl groups attached to the urea moiety.
Uniqueness
Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is unique due to the presence of both urea and imine functionalities, which confer distinct chemical reactivity and biological activity. The benzyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
652154-38-6 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-(benzyliminomethyl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H15N3O/c1-12-11(15)14(2)9-13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15) |
Clé InChI |
KRVJDFHRGGEIAP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)C=NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
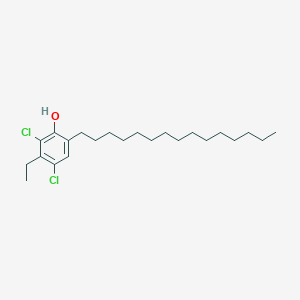

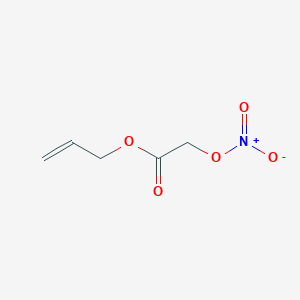
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)

